
1H-Pyrrole-2-carboxamide, 5-chloro-1-(methoxymethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-carboxamide, 5-chloro-1-(methoxymethoxy)- is a heterocyclic organic compound It is a derivative of pyrrole, a five-membered aromatic ring containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxamide, 5-chloro-1-(methoxymethoxy)- typically involves the chlorination of 1H-pyrrole-2-carboxamide followed by the introduction of a methoxymethoxy group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the methoxymethoxy group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole-2-carboxamide, 5-chloro-1-(methoxymethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include pyrrole-2-carboxylic acid derivatives, amine derivatives, and various substituted pyrrole compounds.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-carboxamide, 5-chloro-1-(methoxymethoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2-carboxamide, 5-chloro-1-(methoxymethoxy)- is not fully understood. it is believed to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. These interactions can affect the activity of enzymes and proteins, leading to potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrole-2-carboxamide: A simpler derivative without the chloro and methoxymethoxy groups.
5-Chloro-1H-pyrrole-2-carboxamide: Lacks the methoxymethoxy group.
1H-Pyrrole-2-carboxamide, 5-chloro-1-(methoxymethoxy)-: The compound of interest, with both chloro and methoxymethoxy groups.
Uniqueness
1H-Pyrrole-2-carboxamide, 5-chloro-1-(methoxymethoxy)- is unique due to the presence of both chloro and methoxymethoxy groups, which can influence its reactivity and potential applications. The combination of these functional groups may enhance its biological activity and make it a valuable intermediate in the synthesis of more complex compounds.
Eigenschaften
CAS-Nummer |
827342-92-7 |
|---|---|
Molekularformel |
C7H9ClN2O3 |
Molekulargewicht |
204.61 g/mol |
IUPAC-Name |
5-chloro-1-(methoxymethoxy)pyrrole-2-carboxamide |
InChI |
InChI=1S/C7H9ClN2O3/c1-12-4-13-10-5(7(9)11)2-3-6(10)8/h2-3H,4H2,1H3,(H2,9,11) |
InChI-Schlüssel |
ASJUUNUMMAZVPQ-UHFFFAOYSA-N |
Kanonische SMILES |
COCON1C(=CC=C1Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



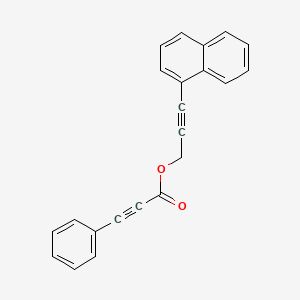
![N-[2-(2-Methylpropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14206872.png)
![Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane](/img/structure/B14206873.png)
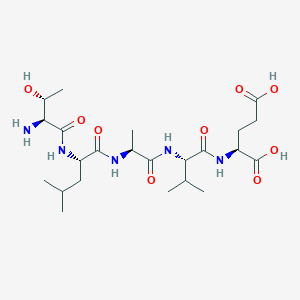
![2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one](/img/structure/B14206887.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B14206889.png)
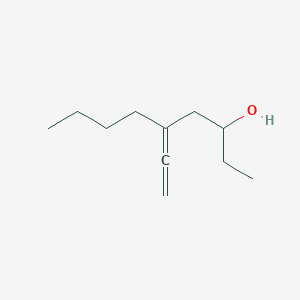
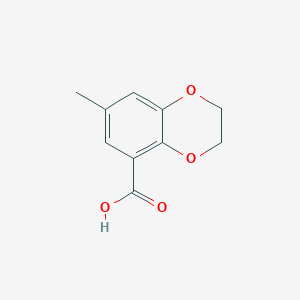
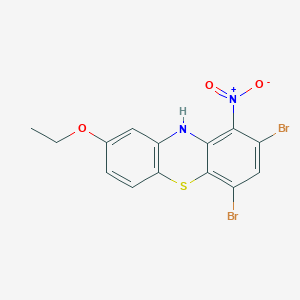
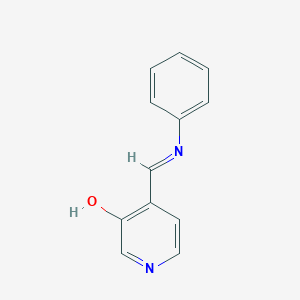
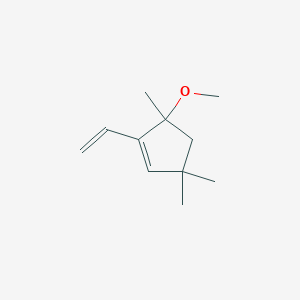
![{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate](/img/structure/B14206913.png)

